N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide; hydrochloride is a synthetic organic compound featuring a spirocyclic amine moiety conjugated to a dihydroacenaphthylene carboxamide backbone. The spiro[3.3]heptane core introduces conformational rigidity, which may enhance binding specificity in pharmacological applications.
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c21-16-11-17(20(16)9-2-10-20)22-19(23)15-8-7-13-6-5-12-3-1-4-14(15)18(12)13;/h1,3-4,7-8,16-17H,2,5-6,9-11,21H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRLKOJSCGNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC=C4CCC5=C4C3=CC=C5)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride typically involves multi-step reactions. One common method includes the [2+2] cycloaddition of dichloroketene with olefins to form the spirocyclic core . This is followed by further functionalization steps to introduce the acenaphthylene and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the acenaphthylene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating these targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s unique spirocyclic structure differentiates it from linear or planar carboxamide derivatives. Key comparisons with structurally related compounds from the evidence include:
Table 1: Physicochemical Comparison
Key Observations :
- The target compound’s spirocyclic amine may confer greater stereochemical stability compared to the pyrazole derivatives, which rely on aromatic rings for rigidity.
- Pyrazole derivatives (e.g., 3a, 3b) exhibit higher melting points (133–172°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via carboxamide groups). The target compound’s melting point is unspecified but likely influenced by its hydrochloride salt.
Table 2: Hazard Profile Comparison
Key Observations :
Q & A
Basic Synthesis and Purification
Q: What are the common synthetic routes for preparing N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride, and how can purity be ensured? A: Synthesis typically involves coupling the spiro[3.3]heptane amine derivative with the acenaphthylene carboxamide precursor via amide bond formation. Key steps include:
- Reaction Optimization : Use of coupling agents like HATU or EDC in anhydrous DMF under inert atmosphere .
- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥95%) and NMR spectroscopy to confirm absence of unreacted intermediates .
Advanced Computational Synthesis Design
Q: How can computational methods accelerate reaction design for structurally similar spiro compounds? A: Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to optimize conditions. For example:
- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy intermediates and transition states .
- Feedback Loops : Experimental data (e.g., yields, by-products) are fed into AI platforms (e.g., COMSOL Multiphysics) to refine parameters like temperature or solvent polarity .
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the compound’s structural integrity? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and amide bond formation. Compare chemical shifts with PubChem data for analogous spiro compounds .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .
Advanced Molecular Modeling
Q: How can molecular docking studies predict biological interactions for this compound? A:
- Target Selection : Identify receptors/enzymes (e.g., neurotransmitter transporters) based on structural analogs .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Adjust parameters (e.g., binding affinity cutoff ≤ −8 kcal/mol) to prioritize plausible targets .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .
Basic Biological Activity Assessment
Q: What preliminary assays are recommended to evaluate the compound’s bioactivity? A:
- In Vitro Screening : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) at concentrations ≤ 100 µM .
- Solubility Testing : Use shake-flask method in PBS or DMSO to determine kinetic solubility, critical for dose-response studies .
Advanced Mechanism of Action Analysis
Q: How can researchers resolve contradictions between computational predictions and experimental bioactivity data? A:
- Hypothesis-Driven Redesign : Modify substituents (e.g., halogenation of the acenaphthylene ring) to enhance target binding .
- Multi-Omics Integration : Combine proteomics (target engagement) and transcriptomics (pathway enrichment) to identify off-target effects .
Basic Safety and Handling Protocols
Q: What safety precautions are critical during laboratory handling? A:
- PPE : Nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of aerosols .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow. Avoid skin contact—immediately rinse with 10% sodium bicarbonate if exposed .
Advanced Experimental Design for Activity Studies
Q: How can factorial design improve efficiency in bioactivity optimization? A:
- Variable Screening : Use a 2⁴ factorial design to test concentration, pH, temperature, and solvent .
- Response Surface Methodology (RSM) : Optimize conditions using Central Composite Design (CCD) to maximize activity while minimizing cytotoxicity .
Data Contradiction Resolution
Q: How should researchers address discrepancies between theoretical predictions and experimental results? A:
- Statistical Validation : Apply ANOVA to identify outliers or systematic errors. Replicate experiments with tighter controls (e.g., humidity/temperature) .
- Theoretical Reassessment : Re-examine computational assumptions (e.g., solvent effects omitted in DFT) using explicit solvent models .
Reaction Optimization Using AI
Q: Can AI-driven platforms enhance reaction yield and scalability? A:
- Real-Time Monitoring : Integrate IoT sensors with AI (e.g., TensorFlow) to adjust parameters (e.g., stirring rate) dynamically .
- Batch Process Simulation : Use Aspen Plus to model large-scale synthesis, identifying bottlenecks (e.g., heat transfer limitations) .
Cross-Disciplinary Research Integration
Q: How can computational, synthetic, and biological data be harmonized? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
